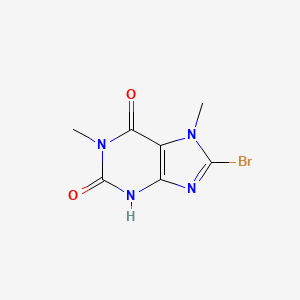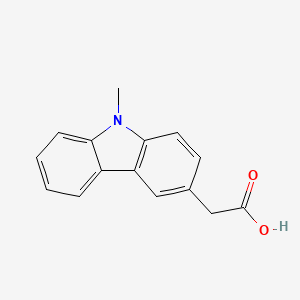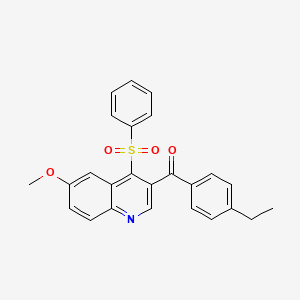![molecular formula C14H10Cl2O2S B3011526 2-[(2,4-Dichlorobenzyl)sulfanyl]benzenecarboxylic acid CAS No. 385383-42-6](/img/structure/B3011526.png)
2-[(2,4-Dichlorobenzyl)sulfanyl]benzenecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of related compounds involves cyclocondensation reactions, as seen in the synthesis of sulfanylidene-1,2,3,4-tetrahydropyrimidine derivatives . While the exact synthesis of 2-[(2,4-Dichlorobenzyl)sulfanyl]benzenecarboxylic acid is not provided, it can be hypothesized that similar methods could be employed, possibly involving a benzyl halide and a thiourea derivative under acid-catalyzed conditions.
Molecular Structure Analysis
The molecular structure of compounds similar to 2-[(2,4-Dichlorobenzyl)sulfanyl]benzenecarboxylic acid has been analyzed, revealing that the reduced pyrimidine ring can adopt conformations between boat, screw-boat, and twist-boat forms . This suggests that the dichlorobenzylsulfanyl group in the target compound may also influence the overall conformation and stability of the molecule through steric and electronic effects.
Chemical Reactions Analysis
The papers discuss the electrochemical reduction of azo compounds and the photochemical reactions leading to derivatives of benzo[c]cinnoline-4-carboxylic acid . These studies indicate that azo compounds can undergo significant transformations under specific conditions, which could be relevant if the target compound were to contain azo linkages or be subjected to similar conditions.
Physical and Chemical Properties Analysis
While the physical and chemical properties of 2-[(2,4-Dichlorobenzyl)sulfanyl]benzenecarboxylic acid are not directly reported, the properties of related compounds can provide some insights. For example, the presence of hydrogen bonding in the molecular structure can affect the compound's solubility and melting point . Additionally, the presence of chloro substituents can influence the acidity and reactivity of the carboxylic acid group.
Applications De Recherche Scientifique
Catalytic Applications : Sulfuric acid derivatives, similar in structure to 2-[(2,4-Dichlorobenzyl)sulfanyl]benzenecarboxylic acid, have been used as recyclable catalysts. For instance, sulfuric acid ([3-(3-silicapropyl)sulfanyl]propyl)ester has shown efficacy as a catalyst in the synthesis of 4,4′-alkylmethylene-bis(3-methyl-5-pyrazolones) (Tayebi, Saberi, & Niknam, 2011).
Synthesis of Complex Molecules : In the construction of metal–organic systems, flexible dicarboxylate ligands, which include compounds structurally related to 2-[(2,4-Dichlorobenzyl)sulfanyl]benzenecarboxylic acid, play a vital role. These ligands have been utilized in synthesizing various metal–organic complexes (Dai et al., 2009).
Synthesis of Imidazoles : Another application is in the synthesis of 1,2,4,5-tetrasubstituted imidazoles, where sulfuric acid derivatives similar to 2-[(2,4-Dichlorobenzyl)sulfanyl]benzenecarboxylic acid were used as recyclable catalysts (Tavakoli, Bagherneghad, & Niknam, 2012).
Synthesis of Antifolate Compounds : Compounds like 2-[(2,4-Dichlorobenzyl)sulfanyl]benzenecarboxylic acid have been used in the design and synthesis of antifolate compounds, which are investigated for their potential as dihydrofolate reductase inhibitors and antitumor agents (Gangjee et al., 2007).
Development of Novel Molecules : The compound has also been utilized in the synthesis of novel classes of molecules, such as 2-alkyl- and 2-arylsulfanyl-1-aminocyclopropanecarboxylic acids, which have applications in various chemical processes (Clerici, Gelmi, & Pocar, 1999).
Anti-Helicobacter Pylori Agents : Derivatives of compounds similar to 2-[(2,4-Dichlorobenzyl)sulfanyl]benzenecarboxylic acid have shown potent activities against the gastric pathogen Helicobacter pylori, offering potential applications in developing anti-bacterial agents (Carcanague et al., 2002).
Photocatalytic Applications : The compound has been studied in photochemical reactions, indicating its potential use in photochemical synthesis processes (Joshua & Lewis, 1967).
Carbonylation Reactions : An improved method for synthesizing derivatives of phenylacetic acid, including 2,4-dichlorophenylacetic acid, involves the carbonylation of related compounds. This process presents a novel approach to prepare phenylacetic acid derivatives (Li et al., 2019).
Orientations Futures
Propriétés
IUPAC Name |
2-[(2,4-dichlorophenyl)methylsulfanyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10Cl2O2S/c15-10-6-5-9(12(16)7-10)8-19-13-4-2-1-3-11(13)14(17)18/h1-7H,8H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDDFHTIEEOQRJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)O)SCC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,4-Dichlorobenzyl)sulfanyl]benzenecarboxylic acid | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-6,7-dimethyl-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B3011443.png)


![2-({4-[(4-benzhydrylpiperazino)carbonyl]-5-methyl-3-isoxazolyl}carbonyl)-N-(4-chlorophenyl)-1-hydrazinecarboxamide](/img/structure/B3011449.png)
![N-[2-Hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]-1,3,5-trimethylpyrazole-4-sulfonamide](/img/structure/B3011453.png)

![2-[(2-butan-2-yl-3-oxo-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide](/img/structure/B3011456.png)

![(2S)-2-{[1-(4-fluorobenzenesulfonyl)piperidin-3-yl]formamido}propanoic acid](/img/structure/B3011458.png)

![Lithium;2-[2-[(1-methylcyclopentyl)amino]-1,3-thiazol-4-yl]acetate](/img/structure/B3011462.png)


